molecular formula C19H14ClN3O2S2 B2518077 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-12-4

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2518077
CAS No.: 863595-12-4
M. Wt: 415.91
InChI Key: KAFKNAWMDGUQDQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a chlorinated benzene ring, with a thiazolo[5,4-b]pyridine moiety

Biochemical Analysis

Biochemical Properties

The compound, 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) enzymatic activity . The structure-activity relationships (SAR) study showed that the sulfonamide functionality of this compound was crucial for PI3Kα inhibitory activity .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on PI3K. PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3K, this compound can potentially influence these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the PI3K enzyme, leading to its inhibition. This inhibition can result in changes in gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using palladium catalysts.

    Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with chlorosulfonic acid, followed by amination to introduce the sulfonamide group.

    Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolo[5,4-b]pyridine moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or other reduced forms of the sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be used to study enzyme inhibition, particularly those enzymes involved in sulfonamide metabolism.

Medicine

Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could be a candidate for drug development targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methylphenyl)benzenesulfonamide: Lacks the thiazolo[5,4-b]pyridine moiety, making it less complex.

    N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Similar but without the chlorine atom, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the thiazolo[5,4-b]pyridine moiety and the chlorinated benzene ring in 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide makes it unique. This combination allows for a wide range of chemical modifications and potential biological activities, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKNAWMDGUQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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